molecular formula C13H16N2 B12004960 3-(1-Methyl-2-pyrrolidinyl)indole CAS No. 7236-83-1

3-(1-Methyl-2-pyrrolidinyl)indole

Cat. No.: B12004960
CAS No.: 7236-83-1
M. Wt: 200.28 g/mol
InChI Key: FNTDGCHSJHAFAV-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-pyrrolidinyl)indole: , also known by its chemical formula C₁₄H₁₈N₂ , is an indole derivative. Indoles are significant heterocyclic compounds found in natural products, drugs, and various biological systems. They play a crucial role in cell biology and have attracted attention due to their potential biological activities .

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for preparing 3-(1-Methyl-2-pyrrolidinyl)indole. One common approach is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This method yields the tricyclic indole product .

Industrial Production:: While specific industrial production methods may vary, the Fischer indole synthesis or related approaches are likely employed on a larger scale for commercial production.

Chemical Reactions Analysis

Reactivity:: 3-(1-Methyl-2-pyrrolidinyl)indole can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the indole ring.

    Reduction: Reduction reactions may lead to the formation of reduced indole derivatives.

    Substitution: Substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield oxindole derivatives, while reduction could lead to dihydroindole compounds.

Scientific Research Applications

3-(1-Methyl-2-pyrrolidinyl)indole finds applications in:

    Medicine: It may exhibit anticancer, antimicrobial, or other therapeutic effects.

    Chemistry: As a building block for more complex molecules.

    Biology: Studying cellular processes involving indole derivatives.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare 3-(1-Methyl-2-pyrrolidinyl)indole to related indole derivatives to understand its unique properties and applications.

Properties

CAS No.

7236-83-1

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C13H16N2/c1-15-8-4-7-13(15)11-9-14-12-6-3-2-5-10(11)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3

InChI Key

FNTDGCHSJHAFAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CNC3=CC=CC=C32

Origin of Product

United States

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